molecular formula C14H11FN4S B5861959 5-[(2-fluorobenzyl)sulfanyl]-1-phenyl-1H-tetrazole

5-[(2-fluorobenzyl)sulfanyl]-1-phenyl-1H-tetrazole

Cat. No.: B5861959
M. Wt: 286.33 g/mol
InChI Key: ZDOQKOHIEHNMBO-UHFFFAOYSA-N
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Description

5-[(2-fluorobenzyl)sulfanyl]-1-phenyl-1H-tetrazole is a chemical compound with the molecular formula C14H11FN4S It is characterized by the presence of a tetrazole ring, a phenyl group, and a fluorobenzyl sulfanyl moiety

Preparation Methods

The synthesis of 5-[(2-fluorobenzyl)sulfanyl]-1-phenyl-1H-tetrazole typically involves the reaction of 2-fluorobenzyl chloride with sodium azide to form 2-fluorobenzyl azide. This intermediate is then reacted with phenyl isothiocyanate to yield the desired tetrazole compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper(I) iodide to facilitate the formation of the tetrazole ring .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

5-[(2-fluorobenzyl)sulfanyl]-1-phenyl-1H-tetrazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures to optimize reaction rates and yields.

Scientific Research Applications

5-[(2-fluorobenzyl)sulfanyl]-1-phenyl-1H-tetrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and certain types of cancer.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[(2-fluorobenzyl)sulfanyl]-1-phenyl-1H-tetrazole involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes by binding to specific receptors or proteins. The exact pathways and targets can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

5-[(2-fluorobenzyl)sulfanyl]-1-phenyl-1H-tetrazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be leveraged in various research and industrial applications.

Properties

IUPAC Name

5-[(2-fluorophenyl)methylsulfanyl]-1-phenyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN4S/c15-13-9-5-4-6-11(13)10-20-14-16-17-18-19(14)12-7-2-1-3-8-12/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDOQKOHIEHNMBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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